N-(2-chloro-pyridin-5-yl-methyl)-ethylenediamine
Overview
Description
N-(2-chloro-pyridin-5-yl-methyl)-ethylenediamine is an organic compound that features a pyridine ring substituted with a chloro group and an ethylenediamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-pyridin-5-yl-methyl)-ethylenediamine typically involves the reaction of 2-chloro-5-chloromethyl-pyridine with ethylenediamine. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent such as dimethylformamide or ethanol at a temperature range of 50-100°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-pyridin-5-yl-methyl)-ethylenediamine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
N-(2-chloro-pyridin-5-yl-methyl)-ethylenediamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It is used in the development of coordination polymers and metal-organic frameworks.
Biological Studies: It serves as a ligand in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(2-chloro-pyridin-5-yl-methyl)-ethylenediamine involves its interaction with specific molecular targets such as enzymes or receptors. The ethylenediamine moiety can chelate metal ions, which can modulate the activity of metalloenzymes. The pyridine ring can interact with aromatic residues in protein active sites, influencing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-aminomethyl-pyridine
- 2-chloro-5-chloromethyl-pyridine
- N-(2-chloro-pyridin-5-yl-methyl)-phthalimide
Uniqueness
N-(2-chloro-pyridin-5-yl-methyl)-ethylenediamine is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable intermediate in the synthesis of complex molecules and materials.
Properties
IUPAC Name |
N'-[(6-chloropyridin-3-yl)methyl]ethane-1,2-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c9-8-2-1-7(6-12-8)5-11-4-3-10/h1-2,6,11H,3-5,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSZSGAPTPXYTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CNCCN)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60893612 | |
Record name | N-[(6-Chloro-3-pyridinyl)methyl]-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60893612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101990-44-7 | |
Record name | N1-[(6-Chloro-3-pyridinyl)methyl]-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101990-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-((6-Chloro-3-pyridinyl)methyl)-1,2-ethane-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101990447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[(6-Chloro-3-pyridinyl)methyl]-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60893612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(6-chloro-3-pyridinyl)methyl]-1,2-ethane-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.986 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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